5-bromo-1-((2)H3)methyl-1H-indole
Description
Properties
IUPAC Name |
5-bromo-1-(trideuteriomethyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOITLSQLQGSLO-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-bromo-1-((2)H3)methyl-1H-indole CAS number 2140317-04-8
Executive Summary
5-bromo-1-((2)H3)methyl-1H-indole (hereafter 5-Br-Indole-d3 ) is a high-value deuterated building block. It serves two critical functions in modern drug discovery: as a stable isotope internal standard (IS) for quantitative mass spectrometry and as a mechanistic probe to retard metabolic N-demethylation via the Deuterium Kinetic Isotope Effect (DKIE).
This guide moves beyond standard catalog data to provide a workflow for synthesizing, validating, and applying this scaffold in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) studies.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The substitution of proteo-methyl (
| Property | Data | Notes |
| IUPAC Name | 5-bromo-1-(trideuteriomethyl)indole | |
| Molecular Formula | ||
| Molecular Weight | 213.09 g/mol | +3.02 Da shift vs. non-deuterated (210.07) |
| Appearance | White to off-white crystalline solid | Light sensitive; darkens upon oxidation. |
| Melting Point | 39–43 °C | Identical to non-deuterated analog.[1] |
| Isotopic Purity | Typically | Critical for MS quantification to avoid "M-1" overlap. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water. |
Part 2: Synthesis & Mechanistic Insight
The Challenge: Regioselectivity & Isotopic Conservation
The synthesis relies on the N-alkylation of 5-bromoindole. The core challenges are:
-
Regioselectivity: Indoles are ambident nucleophiles (N1 vs. C3 attack). Under basic conditions, the N1-anion is the primary nucleophile, but C3-alkylation is a competing pathway if the cation is "soft" or conditions are uncontrolled.
-
Isotopic Dilution: Preventing H/D exchange. This is rare for methyl groups but critical to maintain.
Recommended Protocol: Anhydrous Alkylation
Reagents: 5-Bromoindole, Sodium Hydride (60% dispersion), Iodomethane-d3 (
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 5-bromoindole (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise.
-
Mechanistic Note: The
of the indole N-H is ~16.[2] NaH ( of ~35) ensures irreversible deprotonation, generating the indolyl anion. -
Observation: Evolution of
gas; solution turns yellow/orange. Stir for 30 min at 0°C.
-
-
Electrophile Addition: Add Iodomethane-d3 (1.1 eq) dropwise via syringe.
-
Why MeI-d3? It is a "hard" electrophile favoring the "hard" N-nucleophile over the softer C3 position, maximizing N-methylation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench & Workup: Quench with saturated
. Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over .[3] -
Purification: Flash column chromatography. The N-methyl product typically has a higher
than the starting material due to loss of the H-bond donor.
Visualization: Reaction Pathway
The following diagram illustrates the transformation and the competing C3-alkylation pathway that must be suppressed.
Figure 1: Synthesis pathway highlighting the critical N-alkylation vs. C-alkylation divergence.
Part 3: Applications in Drug Discovery[6]
The Deuterium Switch (Metabolic Stability)
N-methyl groups are prime targets for oxidative demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The mechanism involves Hydrogen Atom Transfer (HAT) from the methyl C-H bond.
-
Mechanism: The C-D bond is shorter and stronger than the C-H bond due to the lower Zero Point Energy (ZPE) of deuterium.
-
Effect: Breaking the C-D bond has a higher activation energy. If this step is rate-determining (Primary Kinetic Isotope Effect),
can range from 2 to 7. -
Result: The deuterated analog (5-Br-Indole-d3) may exhibit a longer half-life (
) and higher AUC (Area Under Curve) in vivo compared to the proteo-analog.
Cross-Coupling Utility
The 5-bromo position remains chemically active, allowing this deuterated scaffold to be inserted into larger drug molecules via Palladium-catalyzed reactions.
| Reaction Type | Partner Reagent | Resulting Scaffold |
| Suzuki-Miyaura | Aryl Boronic Acid | 5-Aryl-1-( |
| Buchwald-Hartwig | Primary/Secondary Amine | 5-Amino-1-( |
| Heck Reaction | Acrylate/Alkene | 5-Alkenyl-1-( |
Part 4: Analytical Validation & Quality Control
To ensure the integrity of your experiments, you must validate the isotopic incorporation.
Proton NMR ( H-NMR)
This is the primary confirmation tool.
-
Non-Deuterated Reference: Shows a sharp singlet at
3.70–3.80 ppm (3H) corresponding to the N-Me group. -
Deuterated Target (2140317-04-8): This singlet disappears completely .
-
QC Check: If you see a small "stump" at 3.75 ppm, calculate the integration. If it integrates to 0.03H, you have ~1% non-deuterated impurity.
Mass Spectrometry (LC-MS)
-
Method: ESI+ (Electrospray Ionization).
-
Expected Mass:
.-
Proteo: ~210/212 (Br isotope pattern).
-
Deutero: ~213/215.
-
-
Validation: Ensure the M+0 peak (210) is minimal (<1% relative abundance) to prevent interference if used as an Internal Standard.
Part 5: Handling & Stability[1]
-
Storage: Store at 2–8°C (refrigerated).
-
Light: Indoles are photosensitive. Store in amber vials or wrap in foil.
-
Safety: 5-bromoindoles are potential irritants.[1][2][4] Use standard PPE.
-
Re-Analysis: If stored for >6 months, re-run NMR to check for oxidative opening of the C2-C3 double bond (formation of isatin derivatives).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285757, 5-Bromo-1-methyl-1H-indole. Retrieved from [Link]
-
Shao, L., et al. (2019). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy. Retrieved from [Link]
Sources
Precision Deuteration of Indole Derivatives: Mechanistic Causality and Metabolic Stability Workflows
Introduction: The Strategic Imperative of Indole Deuteration
Indole scaffolds are ubiquitous in small-molecule drug discovery, serving as the core pharmacophore for numerous neurological, oncological, and anti-inflammatory agents[1]. However, the electron-rich nature of the indole ring, particularly at the C2 and C3 positions, makes it highly susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. This rapid biotransformation often results in suboptimal pharmacokinetics, necessitating higher or more frequent dosing regimens to maintain therapeutic efficacy[2].
To circumvent these metabolic liabilities without altering the molecule's target pharmacology, precision deuteration has emerged as a transformative bioisosteric strategy[2]. By replacing protium (
Mechanistic Causality: The Deuterium Kinetic Isotope Effect (DKIE)
The fundamental principle driving the metabolic stabilization of deuterated indoles lies in the zero-point energy difference between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The heavier mass of deuterium lowers the vibrational ground state of the C-D bond, making it approximately 1.2 to 1.5 kcal/mol stronger than its C-H counterpart[2].
When a CYP450 enzyme attempts to oxidize an indole derivative, the rate-limiting step is frequently the cleavage of the C-H bond. By substituting this bond with C-D, the activation energy required for cleavage increases substantially[4]. This primary isotope effect is quantified by the ratio of the reaction rates (
Logical flow of the Deuterium Kinetic Isotope Effect (DKIE) on indole metabolism.
Programmable Deuteration: Targeting Indole Soft Spots
Achieving site-specific deuteration is critical. Indiscriminate deuteration can lead to "metabolic switching"—where the blocking of one metabolic pathway forces the enzyme to oxidize a secondary, potentially more toxic, site[2].
Recent advancements in organometallic chemistry have enabled programmable, regioselective deuteration of indoles. For instance, directing-group-free Palladium-catalyzed reverse hydrogen isotope exchange allows for highly selective C2-deuteration using deuterated acetic acid (
Self-Validating Experimental Protocol: Rapid MS/MS Microsomal Stability Assay
Traditionally, evaluating the DKIE involved incubating the protio and deuterio analogs in separate human liver microsome (HLM) assays. However, this approach introduces inter-assay variability (e.g., slight differences in enzyme concentration, cofactor viability, or quenching times) that can obscure subtle kinetic differences[7].
To establish a self-validating system, we recommend a 1:1 co-incubation methodology. By incubating both the protio- and deuterio-indoles in the exact same reaction vessel, the protio compound acts as an internal standard. Both molecules compete for the same CYP450 active sites under identical microenvironmental conditions, ensuring that any difference in clearance is strictly attributable to the DKIE[7].
Self-validating 1:1 co-incubation workflow for determining DKIE via MS/MS.
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a 10 mM stock solution containing an exact 1:1 molar ratio of the protio-indole and its deuterated analog in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
-
Microsomal Activation: Pre-warm the substrate mixture with Human Liver Microsomes (HLM) (final protein concentration: 0.5 mg/mL) at 37°C for 5 minutes.
-
Causality Note: Pre-warming ensures the lipid bilayer of the microsomes is fluid, allowing optimal substrate-enzyme interaction before the reaction is initiated.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration: 1 mM).
-
Kinetic Sampling & Quenching: At designated time intervals (e.g., 0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a generic internal standard (e.g., tolbutamide).
-
Causality Note: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism precisely at the target timepoint, preventing artificial degradation.
-
-
Centrifugation & Direct MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using tandem mass spectrometry (MS/MS). Because the protio and deuterio compounds have distinct precursor masses, they can be monitored simultaneously via specific Multiple Reaction Monitoring (MRM) transitions without the need for baseline LC separation[7].
-
Data Synthesis: Plot the natural log of the remaining percentage of both compounds against time. The ratio of their elimination rate constants yields the precise
value.
Quantitative Analysis: Pharmacokinetic Enhancements
The strategic application of deuterium can yield profound improvements in the pharmacokinetic profiles of heterocyclic and indole-containing compounds. The table below synthesizes quantitative data from recent literature demonstrating the impact of deuteration on metabolic stability.
| Compound Class / Scaffold | Deuteration Site | Protio Clearance / Half-life | Deuterio Clearance / Half-life | Observed DKIE Impact | Reference |
| 9H-pyrimido[4,5-b]indoles | N-alkyl / Core | Significantly prolonged | Elimination of metabolic hotspot | [8] | |
| NVS-CRF38 (Heterocycle) | High | [5] | |||
| PI3K-α Inhibitors | tert-butyl | Baseline bioavailability | 2-fold increase in bioavailability | 3-fold increase in in vivo potency | [9] |
| PBR111 (PET Agent) | 1,3-fluoropropoxy | Baseline PK | ~50% PK improvement | Observable kinetic isotope effect | [7] |
Conclusion
The metabolic stability of indole derivatives can be fundamentally transformed through precision deuteration. By understanding the mechanistic causality of the Deuterium Kinetic Isotope Effect and employing self-validating, co-incubation MS/MS assays, researchers can accurately quantify stability gains. As programmable deuteration chemistries become more accessible, the rational design of deuterated indoles will continue to be a cornerstone strategy in optimizing the safety, efficacy, and dosing profiles of next-generation therapeutics.
References
1.1 (nih.gov) 2. 2 (nih.gov) 3.3 (nih.gov) 4.7 (ansto.gov.au) 5.6 (chemrxiv.org) 6.9 (researchgate.net) 7.8 (mdpi.com) 8.5 (doi.org) 9. 4 (mdpi.com)
Sources
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- 3. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Increase the Metabolic Stability of 18F-Radiotracers [mdpi.com]
- 5. Redirecting [linkinghub.elsevier.com]
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- 7. apo.ansto.gov.au [apo.ansto.gov.au]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Bioanalysis of 5-Bromo-1-Methylindole using a Stable Isotope-Labeled Internal Standard, 5-Bromo-1-Methylindole-d3, by LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, the accurate quantification of small molecules in complex biological matrices is paramount. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[1][2] However, the accuracy and precision of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument response.[3] To mitigate these variables, the use of a proper internal standard (IS) is not just recommended, but essential for robust and reliable quantification.[3][4]
The ideal internal standard is a Stable Isotope-Labeled (SIL) version of the analyte.[5][6] A SIL-IS, such as 5-bromo-1-methylindole-d3, is chemically and physically almost identical to the analyte, 5-bromo-1-methylindole.[7][8][9] This near-perfect analogy ensures that the IS co-elutes with the analyte and experiences the same degree of extraction loss, ionization suppression, or enhancement in the mass spectrometer.[10] By normalizing the analyte's signal to the SIL-IS signal, we can correct for these variations, leading to highly accurate and precise data, a cornerstone of regulatory submissions to bodies like the FDA and EMA.[6]
This application note provides a comprehensive protocol for the quantification of 5-bromo-1-methylindole in human plasma using its deuterated analog, 5-bromo-1-methylindole-d3, as the internal standard. While 5-bromo-1-methylindole-d3 is a specialized reagent that may require custom synthesis, the principles and methodologies described herein are widely applicable to other small molecules where a SIL-IS is employed. General methods for the deuteration of indole compounds are well-established and can be adapted for this purpose.[11][12][13][14]
Principle of SIL Internal Standardization
The core principle of using a SIL-IS is to add a known, fixed amount of the labeled compound to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process. Because the SIL-IS and the analyte behave almost identically, the ratio of their peak areas remains constant despite variations in the analytical process.
Figure 1: Conceptual workflow demonstrating how a Stable Isotope-Labeled Internal Standard (SIL-IS) corrects for analytical variability throughout the bioanalytical process.
Experimental Protocol
Materials and Reagents
-
Analyte: 5-Bromo-1-methylindole (Purity >97%)[8]
-
Internal Standard: 5-Bromo-1-methylindole-d3 (Purity >97%, Isotopic Purity >99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic Acid (LC-MS grade)
-
Biological Matrix: Blank human plasma (K2EDTA as anticoagulant)
-
Equipment: Calibrated pipettes, vortex mixer, refrigerated centrifuge, autosampler vials.
Preparation of Stock and Working Solutions
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 5-bromo-1-methylindole and dissolve in 10 mL of methanol.
-
IS Stock (1 mg/mL): Accurately weigh 10 mg of 5-bromo-1-methylindole-d3 and dissolve in 10 mL of methanol.
-
Analyte Working Solutions (for Calibration Curve & QCs): Serially dilute the Analyte Stock solution with 50:50 Methanol:Water to prepare working solutions at appropriate concentrations for spiking into blank plasma.
-
IS Working Solution (50 ng/mL): Dilute the IS Stock solution with acetonitrile. This solution will be used as the protein precipitation solvent. The concentration should be optimized to yield a robust signal without causing detector saturation.
Preparation of Calibration Curve and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank human plasma with the Analyte Working Solutions to achieve a final concentration range (e.g., 0.1 to 100 ng/mL). The volume of spiking solution should not exceed 5% of the plasma volume to avoid altering the matrix.
-
Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3, 30, and 80 ng/mL).
Sample Extraction Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 50 µL of the respective sample (plasma, calibrator, or QC) into the corresponding tube.
-
Add 200 µL of the IS Working Solution (50 ng/mL in acetonitrile) to each tube. This single step adds the internal standard and precipitates the plasma proteins.
-
Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
Figure 2: Step-by-step workflow for the protein precipitation sample preparation method.
LC-MS/MS Method Parameters
The following parameters provide a robust starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Standard UHPLC/HPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 10% B to 95% B over 3.0 min, hold for 1.0 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen, Medium |
| Analyte (Analyte Name) | 5-Bromo-1-methylindole |
| Precursor Ion (Q1) | m/z 210.0 (Calculated for C₉H₈⁷⁹BrN, [M+H]⁺) |
| Product Ion (Q3) | m/z 131.1 (Proposed fragment: loss of HBr) |
| Collision Energy (CE) | 25 eV (To be optimized) |
| Internal Standard (IS) | 5-Bromo-1-methylindole-d3 |
| Precursor Ion (Q1) | m/z 213.0 (Calculated for C₉H₅D₃⁷⁹BrN, [M+H]⁺) |
| Product Ion (Q3) | m/z 134.1 (Proposed fragment: loss of HBr, retaining deuterium on the methyl group) |
| Collision Energy (CE) | 25 eV (To be optimized) |
Note: The exact m/z values for precursor and product ions should be determined experimentally by infusing the pure compounds. The bromine isotope pattern (⁷⁹Br and ⁸¹Br) will result in doublets for precursor ions; monitoring the most abundant is typical.
Method Validation and Data Analysis
A full bioanalytical method validation should be conducted in accordance with regulatory guidelines, such as the FDA's M10 guidance.[15][16] This ensures the method is reliable and suitable for its intended purpose. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy and Precision: Assessed by analyzing QC samples against a calibration curve over several days. Acceptance criteria are typically within ±15% (±20% at the LLOQ).
-
Calibration Curve: The relationship between the analyte/IS peak area ratio and the nominal concentration should be linear over the defined range, with a correlation coefficient (r²) > 0.99.
-
Recovery and Matrix Effect: Evaluated to understand the efficiency of the extraction and the influence of the biological matrix on ionization.[6] The use of a SIL-IS is expected to normalize for variability in these parameters.
-
Stability: The stability of the analyte in the biological matrix must be assessed under various conditions (freeze-thaw, bench-top, long-term storage).[6]
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of 5-bromo-1-methylindole in human plasma. The cornerstone of this method is the use of a stable isotope-labeled internal standard, 5-bromo-1-methylindole-d3, which is critical for ensuring data integrity by correcting for inevitable analytical variations.[17] The provided protocol for sample preparation, chromatography, and mass spectrometry serves as a comprehensive guide for researchers in pharmaceutical development. Adherence to these principles and proper method validation will yield high-quality bioanalytical data suitable for regulatory submission and pivotal decision-making in the drug development pipeline.[18]
References
-
PubChem. (n.d.). 5-Bromo-1-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
Mori, N., et al. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. PMC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
-
Clinical Chemistry. (2017, June 3). Observation of a positive interference in LC-MS/MS measurement of d6-25-OH-vitamin D3. Retrieved from [Link]
-
Journal of Analytical & Bioanalytical Techniques. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Retrieved from [Link]
-
Lambda Therapeutic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
- Google Patents. (n.d.). CN111533676B - A kind of deuterium synthesis method of indole compounds.
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 5-bromo-1-methyl-1H-indole-3-carbaldehyde, Thermo Scientific. Retrieved from [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
-
SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2025, April 2). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved from [Link]
-
KCAS Bio. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Wang, G., et al. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Retrieved from [Link]
-
Future Science. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
ACS Publications. (2023, July 21). Programmable Deuteration of Indoles via Reverse Deuterium Exchange. Retrieved from [Link]
-
ResolveMass. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? Retrieved from [Link]
-
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
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International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
ACS Publications. (2021, July 19). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. Retrieved from [Link]
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- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
storage conditions to prevent degradation of deuterated indoles
Executive Summary
Deuterated indoles are critical tools in pharmacokinetic studies (internal standards) and mechanistic investigations (Kinetic Isotope Effects). However, their utility is threatened by two primary degradation pathways: isotopic scrambling (H/D exchange) and oxidative dimerization . Unlike standard organic compounds, deuterated indoles possess a "labile identity"; improper storage does not just lower purity—it erases the isotopic signature, rendering the material useless for quantitative mass spectrometry (MS) or NMR studies.
This guide provides a rigorous, chemically grounded protocol for the storage and handling of these materials, moving beyond generic "store at -20°C" advice to address the specific reactivity of the indole scaffold.
Scientific Foundation: Mechanisms of Degradation
To preserve deuterated indoles, one must understand the specific vulnerabilities of the indole moiety.
The Threat of H/D Scrambling (Back-Exchange)
The most insidious threat to deuterated indoles is the exchange of Deuterium (D) for Hydrogen (H) from atmospheric moisture or protic solvents.
-
N1-Position (N-D): The pKa of indole N-H is ~16-17. While not highly acidic, the proton is labile. In the presence of protic solvents (MeOH,
) or even atmospheric humidity, N-D undergoes rapid equilibrium exchange, reverting to N-H. -
C3-Position (C-D): The C3 position of indole is enamine-like and highly nucleophilic. In the presence of trace acids and moisture, C3 undergoes electrophilic attack by protons (
), leading to an indolenium ion intermediate that facilitates H/D scrambling. This is often irreversible under standard storage conditions.
Oxidative Instability
Indoles are electron-rich heterocycles susceptible to radical-mediated oxidation.
-
Photo-oxidation: Exposure to ambient light (especially UV/blue spectrum) excites the indole to a triplet state or generates singlet oxygen (
), leading to the formation of hydroperoxides at C3. -
Dimerization: These radical intermediates often couple to form indigo or indirubin-type dimers, visible as a yellow/brown discoloration of the white crystalline solid.
Visualization of Degradation Pathways
The following diagram maps the chemical risks associated with environmental exposure.
Figure 1: Mechanistic pathways for the degradation of deuterated indoles. Note that H/D exchange (top path) destroys isotopic utility without necessarily changing chemical purity, while oxidation (bottom path) degrades chemical purity.
Core Protocol: Storage and Handling[2][3][4][5]
Protocol A: Receipt and Initial Aliquoting (The "Dry Chain")
Objective: To minimize the number of freeze-thaw cycles and exposure to humid air.
-
Thermal Equilibration: Upon receipt of the shipment (typically on dry ice), place the sealed vial in a desiccator at room temperature for 3 hours .
-
Reasoning: Opening a cold vial in humid lab air causes immediate condensation of water inside the vial. This water will initiate H/D exchange at the surface of the solid.
-
-
The "Argon Blanket": All handling should occur under an inert atmosphere. If a glovebox is unavailable, use an inverted funnel connected to an Argon line to create a heavy gas "cone" over the workspace.
-
Aliquoting: Divide the bulk material into single-use amber glass vials.
-
Reasoning: Indoles degrade exponentially faster with repeated exposure to oxygen and moisture. Single-use aliquots ensure the bulk stock remains pristine.
-
-
Sealing: Cap vials with PTFE-lined septa. Parafilm is insufficient for long-term deuterium protection as it is permeable to water vapor over time.
Protocol B: Long-Term Storage Architecture
Objective: Arrest kinetic degradation processes.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C or -80°C | Arrhenius equation dictates that lowering T slows both oxidation and exchange rates significantly. |
| Container | Amber Glass | Blocks UV/Blue light (<450nm) required for photo-oxidative radical initiation. |
| Atmosphere | Argon/Nitrogen | Displaces |
| Desiccant | Silica/Drierite | Secondary defense against moisture ingress in the freezer. |
Protocol C: Solubilization and Usage (Critical)
The choice of solvent is the most common point of failure in using deuterated standards.
Solvent Compatibility Matrix
| Solvent | Risk Level | Notes |
| Methanol / Ethanol | CRITICAL FAIL | Protic solvents ( |
| Water | CRITICAL FAIL | Rapid H/D exchange. |
| DMSO (Anhydrous) | MODERATE | Good solubility, but DMSO is hygroscopic. If the DMSO is "wet," it facilitates exchange. Use fresh ampules only. |
| Acetonitrile (ACN) | SAFE | Aprotic, non-hygroscopic. Ideal for LC-MS standards. |
| Dichloromethane (DCM) | SAFE | Good for synthesis, but volatile. |
Workflow for Analysis Preparation
-
Select Solvent: Use Acetonitrile or Methanol-d4 (if protic solvent is absolutely required, the solvent itself must be deuterated).
-
Rapid Dissolution: Dissolve the indole immediately prior to analysis.
-
QC Check: If the stock has been stored >6 months, run a quick qNMR or MS scan.
-
Success Criteria: The isotopic envelope should match the Certificate of Analysis. An increase in the M-1 peak (relative to the molecular ion) indicates H/D back-exchange.
-
Visual Decision Tree: Solvent Selection
Figure 2: Decision matrix for solubilizing deuterated indoles. Note that non-deuterated protic solvents are strictly prohibited.
Troubleshooting & FAQs
-
Q: My indole has turned yellow. Can I still use it?
-
A: The yellow color indicates oxidation (dimer formation). While the remaining white solid might be intact, the presence of peroxides can accelerate further degradation. Purify via rapid filtration through a short silica plug (using aprotic solvents) or discard if for quantitative MS use.
-
-
Q: Can I store the indole in solution?
-
A: generally NO . Solution state significantly increases the collision frequency with trace water and oxygen. If necessary, store in Acetonitrile at -80°C, sealed under Argon.
-
-
Q: Why did my mass spec signal for the deuterated standard drop?
-
A: Check your mobile phase. If you left the sample in a MeOH/Water autosampler vial for 24 hours, back-exchange likely occurred. Prepare samples immediately before injection.
-
References
-
Lohse, J., et al. (2023). Programmable Deuteration of Indoles via Reverse Deuterium Exchange.[1] ACS Publications.[2] Retrieved from [Link]
-
Stable Isotopes in Nature Laboratory (SINLAB). (n.d.). Collection & Prep: Storage Guidelines. Retrieved from [Link]
-
European Medicines Agency (EMA). (2007). Guideline on Declaration of Storage Conditions. Retrieved from [Link]
Sources
calculating concentration of 5-bromo-1-methylindole-d3 stock solution
Application Note: Precision Preparation and Calculation of 5-Bromo-1-Methylindole-d3 Stock Solutions
Abstract
This guide details the protocol for the preparation, calculation, and validation of stock solutions for 5-bromo-1-methylindole-d3 , a deuterated internal standard (IS) used in the quantification of 5-bromo-1-methylindole. Unlike non-labeled standards, deuterated analogs require specific handling to account for isotopic enrichment, chemical purity, and potential isotope effects in chromatography. This document provides a self-validating workflow compliant with FDA Bioanalytical Method Validation (M10) guidelines.
Introduction & Scientific Context
In Isotope Dilution Mass Spectrometry (IDMS), the accuracy of the quantitation relies heavily on the principle that the analyte and its deuterated analog behave identically during extraction and ionization. However, they must be differentiated by mass.
5-Bromo-1-methylindole-d3 typically carries the deuterium label on the N-methyl group (
-
Chemical Formula:
-
Nominal Mass Shift: +3 Da relative to the unlabeled analyte (
, MW ~210.07). -
Criticality: Accurate stock preparation is vital not just for concentration, but to ensure the response ratio (Analyte Area / IS Area) is reproducible.
Key Challenges addressed in this protocol:
-
Hygroscopicity: Indoles can adsorb moisture; weighing error is the #1 source of bias.
-
Isotopic Purity: Commercial standards are rarely 100% deuterated. They contain a mixture of
(desired), , , and (unlabeled). -
Solubility: Indoles are lipophilic; incorrect solvent choice leads to precipitation upon cold storage.
Material Characterization (The "Source of Truth")
Before opening the vial, you must analyze the Certificate of Analysis (CoA). Do not rely on generic online values.
| Parameter | Definition | Critical Action |
| Chemical Purity ( | % of the material that is chemically 5-bromo-1-methylindole (vs. byproducts/salts). | ALWAYS correct for this in calculations. |
| Isotopic Purity ( | % of the molecules containing the specific deuterium label (e.g., | DO NOT correct concentration for this unless performing Reverse Isotope Dilution. For standard IS use, we treat the material as "pure IS" but monitor the |
| Molecular Weight ( | The mass of the specific salt form (if applicable) + deuterium. | Use the MW listed on the specific batch CoA. |
Protocol: Gravimetric Stock Preparation
Rationale: Volumetric flasks have a tolerance of
Reagents & Equipment
-
Compound: 5-bromo-1-methylindole-d3 (Store at -20°C, desiccated).
-
Primary Solvent: DMSO (Dimethyl sulfoxide). Why? High solubility for indoles, low evaporation rate compared to Methanol, ensuring stock concentration stability.
-
Balance: Analytical balance readable to 0.01 mg (5-digit).
Step-by-Step Workflow
-
Equilibration: Remove the vial from the freezer and let it reach room temperature (30 mins) inside a desiccator. Prevents condensation from forming inside the vial and altering the weight.
-
Weighing (Difference Method):
-
Tare the balance with a clean 10 mL amber glass vial.
-
Transfer approximately 1–2 mg of the substance into the vial.
-
Record the exact mass of the substance (
).
-
-
Solvent Addition:
-
Add DMSO to the vial to achieve a target concentration (typically 1.0 mg/mL or 10 mM).
-
Crucial: Do not rely on the syringe volume. Weigh the added DMSO (
). -
Calculate the Volume of solvent (
) using DMSO density ( g/mL at 20°C).
-
Calculation Logic
Scenario A: Molar Concentration ( )
This is the preferred method for stoichiometry and mass spectrometry.
- : Mass of powder weighed.
- : Chemical purity (decimal, e.g., 0.98).
- : Molecular weight of the deuterated form from CoA.
- : Volume of solvent added.
Scenario B: Mass Concentration ( )
Used when methods are defined in ng/mL.
Note: We do not multiply by Isotopic Purity (
) here. If the CoA states 99% isotopic purity, it means 1% is a lighter isotope. For IS usage, we want the total concentration of the "IS species" to be constant. The correction for theimpurity (cross-talk) is handled during the method validation (Selectivity check), not the stock preparation.
Visualizing the Logic
Figure 1: Decision Tree for Correction Factors
This diagram guides the scientist on which factors to apply based on the material type.
Caption: Logic flow for applying correction factors to deuterated stock calculations.
Protocol: Validation & Storage
Validation (The "Cross-Talk" Check)
Before using the stock for sample analysis, you must verify the Unlabeled Contribution .
-
Dilute the IS stock to the working concentration (e.g., 100 ng/mL).
-
Inject this solution into the LC-MS/MS.[1]
-
Monitor the transition for the Unlabeled Analyte (e.g., 210 -> 130).
-
Acceptance Criteria: The response at the unlabeled channel must be
of the LLOQ (Lower Limit of Quantitation) response of the analyte. If it is higher, the stock is too concentrated or the isotopic purity is insufficient.
Storage Stability
-
Primary Stock (DMSO): Stable for 6–12 months at -20°C or -80°C.
-
Working Solution (MeOH/Water): Prepare fresh weekly or store at 4°C for max 1 month.
-
Monitoring: Use the "Internal Standard Response Plot" over time. A drifting IS area (systematic decrease) often indicates precipitation or degradation in the stock.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Link
-
US Food and Drug Administration (FDA). (2025).[2][3] Bioanalytical Method Validation for Biomarkers. Link
-
BenchChem. (2025).[4] A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Link (Cited for general principles of isotope effects).
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Selection & Custom Synthesis. Link
-
ChemicalBook. (n.d.). 5-Bromo-1-methylindole Properties and Safety. Link
Sources
Troubleshooting & Optimization
preventing H/D exchange during workup of deuterated indoles
Topic: Preventing H/D Exchange During Workup of Deuterated Indoles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0 (Current as of 2025)
The Core Mechanistic Threat: Why Your Deuterium is Leaking
Before troubleshooting, you must understand the enemy. In deuterated indoles, not all Deuterium (D) atoms are created equal. The stability of a C-D bond is entirely dependent on the local electronic environment.
The C3 "Enamine" Trap
The indole ring system is electron-rich, but the C3 position is uniquely vulnerable. It behaves like an enamine, making it highly nucleophilic. In the presence of even trace protons (
The Mechanism of Loss:
-
Protonation: A proton (
) attacks C3, breaking aromaticity and forming a cation at C2 (an iminium ion). -
Scrambling: The resulting
hybridized C3 now holds both an H and a D. -
Elimination: To restore aromaticity, the molecule must lose a positive charge. If it loses the
instead of the , your label is gone forever.
Visualizing the Threat
The following diagram illustrates the acid-catalyzed washout mechanism that occurs during improper workup.
Critical Workup Protocols
Standard organic workups (e.g., pouring into 1M HCl or washing with water) are destructive for C3-deuterated indoles. You must switch to Buffered Phase Separation .
Protocol A: The Cold Neutral Quench
Use this when quenching reactions involving deuterated indoles, especially those using metal hydrides (
| Parameter | Specification | The "Why" (Causality) |
| Temperature | < 0°C (Ice/Acetone bath) | Reaction rates (including H/D exchange) drop significantly at lower temperatures (Arrhenius equation). |
| Quench Media | Phosphate Buffer (pH 7.0–7.4) | Pure water is often slightly acidic (dissolved |
| Solvent | Aprotic (DCM, Et2O) | Avoid MeOH or EtOH during quench. If the aqueous layer is protic, the organic layer must remain aprotic to minimize phase transfer of |
| Time | < 15 Minutes | Exchange is kinetically controlled. Minimize contact time between the organic phase and the aqueous phase. |
Step-by-Step:
-
Cool the reaction mixture to -10°C.
-
Dilute with 3 volumes of cold, anhydrous Diethyl Ether or DCM.
-
Do NOT dump the reaction into water. Instead, add ice-cold Phosphate Buffer (pH 7.4) dropwise with vigorous stirring.
-
Separate phases immediately.
-
Back-extract the aqueous layer once with cold solvent.
-
Dry organic layer over
(Basic drying agent) rather than (which can be slightly acidic).
Purification: The Chromatography Trap
Silica gel is the most common cause of "mysterious" deuterium loss. Standard silica has a surface pH of 4.0–5.0 due to silanol groups (
Decision Matrix: Choosing a Stationary Phase
| Stationary Phase | Surface pH | Risk Level | Recommendation |
| Standard Silica (untreated) | 4.0 – 5.0 | HIGH | Avoid for C3-deuterated indoles. |
| Neutral Alumina | 7.0 – 7.5 | LOW | Preferred. Inert surface prevents protonation. |
| Basified Silica | 8.0 – 9.0 | LOW | Acceptable. Requires pretreatment with |
Protocol B: The "Deactivated Silica" Method
If you must use silica (e.g., for resolution reasons), you must poison the acidic sites.
-
Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexane/EtOAc).
-
The Blocker: Add 1% to 3% Triethylamine (TEA) or 1%
to the slurry. -
Equilibration: Flush the column with 2 column volumes (CV) of the TEA-doped solvent.
-
Running: Run your column. You can remove TEA from the eluent after the first CV, as the active sites are now capped with ammonium salts.
-
Evaporation: Do not heat the rotovap bath > 30°C. Trace TEA salts can concentrate and become reactive if heated.
Workflow Visualization
Follow this logic flow to ensure sample integrity from reaction to isolation.
Frequently Asked Questions (FAQs)
Q: I lost 15% deuterium after leaving my compound in
-
Fix: Always filter
through a small plug of basic alumina or immediately before use, or use (Methylene Chloride-d2) which is generally more stable. For long-term storage, store the solid under Argon at -20°C, not in solution.
Q: Can I use HPLC with 0.1% TFA (Trifluoroacetic acid) for analysis?
A: Absolutely NOT. TFA is a strong acid (
-
Fix: Switch to a high-pH buffer system (e.g., 10mM Ammonium Bicarbonate, pH 8-9) or use neutral conditions (Ammonium Acetate). If low pH is mandatory for peak shape, use Formic Acid (weaker than TFA) and keep the column temperature at 4°C.
Q: My N-D label disappeared immediately. Is this the same mechanism? A: No. N-D (Nitrogen-Deuterium) bonds are "labile." They exchange rapidly with any protic solvent (H2O, MeOH) simply through hydrogen bonding and autoprotolysis.
-
Fix: You cannot prevent N-D exchange in protic solvents. N-deuterated compounds must be handled exclusively in aprotic solvents (
, , ) and kept strictly anhydrous.
Q: I am doing a reductive deuteration (Indole to Indoline). Is the product as sensitive? A: No. Once the C2-C3 double bond is reduced to a single bond (indoline), the "enamine" character is lost. The C3 protons become standard aliphatic protons and are much more stable to acid. The precautions above apply specifically to the aromatic indole system.
References
-
Indole Protonation Mechanism: Hinman, R. L., & Whipple, E. B. (1962). The Protonation of Indoles: Position of Protonation.[1][2][3] Journal of the American Chemical Society. Link
-
General Deuteration Strategies: Junk, T., & Catallo, W. J. (1997). Hydrogen isotope exchange reactions involving C–H (D, T) bonds.[4][5] Chemical Society Reviews. Link
- Silica Acidity & Chromatography: Welsch, T., et al. (2010). Characterization of the acidity of silica gels by potentiometric titration.
-
C3-Selective Deuteration: Erb, W., et al. (2023). Programmable Deuteration of Indoles via Reverse Deuterium Exchange.[6] Journal of Organic Chemistry. Link
-
Alumina vs. Silica Applications: "Adsorbents for Chromatography." MP Biomedicals Technical Guide. Link
Sources
- 1. Unbiased C3‐Electrophilic Indoles: Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted 5-bromoindole from deuterated product mixture
Welcome to the technical support center for the purification of deuterated 5-bromoindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenge of separating unreacted 5-bromoindole from its deuterated counterpart. Given that deuterated and non-deuterated isotopologues exhibit nearly identical physicochemical properties, their separation presents a significant purification challenge. This document outlines robust troubleshooting strategies and detailed protocols to achieve high isotopic and chemical purity.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate unreacted 5-bromoindole from my deuterated product?
A1: The primary challenge lies in the minimal difference in physical properties between 5-bromoindole and its deuterated isotopologues. Deuterium substitution results in a negligible change in polarity, boiling point, and solubility, rendering standard purification techniques like conventional column chromatography and recrystallization often ineffective for complete separation. The separation relies on subtle differences in molecular interactions and partitioning behavior.
Q2: What is the first step I should take to assess my purification needs?
A2: Before proceeding with any purification method, it is crucial to determine the level of deuteration and the percentage of unreacted 5-bromoindole in your crude product mixture. This is best achieved using Mass Spectrometry (MS) to identify the relative abundance of the deuterated and non-deuterated species. 1H NMR spectroscopy can also be employed to quantify the degree of deuteration at specific positions.
Q3: Are there any specific safety precautions I should take when working with 5-bromoindole?
A3: Yes, 5-bromoindole is a chemical that should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Troubleshooting and Purification Strategies
The selection of an appropriate purification strategy is contingent on the scale of your experiment and the required final purity of the deuterated 5-bromoindole. Below are troubleshooting guides for the most common purification techniques.
Issue 1: Co-elution of Deuterated and Non-Deuterated 5-Bromoindole in Column Chromatography
Problem: My deuterated product and the unreacted 5-bromoindole are eluting together during column chromatography.
Possible Causes & Solutions:
-
Insufficient Resolution: Standard silica gel chromatography often lacks the resolving power to separate isotopologues.
-
Troubleshooting: A meticulously optimized gradient elution with a shallow gradient can sometimes improve separation. Experiment with different solvent systems to exploit any minor differences in polarity. Refer to the table below for suggested starting points.
-
-
Inappropriate Stationary Phase: Silica gel may not be the optimal stationary phase for this separation.
Table 1: Recommended Starting Conditions for Column Chromatography
| Stationary Phase | Mobile Phase System (v/v) | Gradient Profile |
| Silica Gel | Hexane:Ethyl Acetate | Start with 95:5, slowly increasing to 80:20 |
| C18 Silica Gel | Acetonitrile:Water with 0.1% Formic Acid | Start with 40:60, slowly increasing to 70:30[2] |
dot
Caption: Decision workflow for purification.
Issue 2: Ineffective Purification by Recrystallization
Problem: Recrystallization does not significantly improve the isotopic purity of my deuterated 5-bromoindole.
Possible Causes & Solutions:
-
Similar Solubilities: The deuterated and non-deuterated forms have nearly identical solubilities in most common solvents.
-
Troubleshooting: While challenging, a carefully controlled fractional crystallization might yield some enrichment. This involves multiple, sequential recrystallization steps, which can be laborious and may lead to significant product loss. Experiment with a variety of solvent systems. One literature procedure for 5-bromoindole suggests recrystallization from aqueous ethanol or a petroleum ether/ether mixture.[3]
-
Table 2: Solubility Profile of 5-Bromoindole
| Solvent | Solubility | Notes |
| Water | 126 mg/L (calculated)[4] | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | High solubility[4] | Good for preparing stock solutions |
| Ethanol, Ether, Chloroform | Soluble[4] | Potential recrystallization solvents |
Advanced Purification Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving the highest possible isotopic purity, preparative HPLC is the recommended method.[5] The high efficiency of HPLC columns can often resolve compounds with very similar properties.
Experimental Protocol: Preparative Reverse-Phase HPLC
-
Instrumentation: A preparative HPLC system equipped with a UV detector, a fraction collector, and a C18 reverse-phase column.
-
Sample Preparation: Dissolve the crude product mixture in a minimal amount of a suitable solvent, such as methanol or acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 20 x 250 mm, 5 µm particle size).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Flow Rate: Adjust according to the column dimensions (typically 10-20 mL/min for a 20 mm ID column).
-
Gradient Program: A very shallow gradient is crucial for separating isotopologues. An example is provided in the table below.
-
Table 3: Example Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0 | 40 |
| 30 | 50 |
| 35 | 95 |
| 40 | 95 |
| 41 | 40 |
| 50 | 40 |
-
Fraction Collection: Collect small fractions throughout the elution of the main peak.
-
Analysis: Analyze the collected fractions by MS to identify those containing the pure deuterated product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified deuterated 5-bromoindole.
dot
Caption: Preparative HPLC workflow.
Alternative Purification Method: Steam Distillation
For crude 5-bromoindole, steam distillation has been reported as an effective method for purification to achieve high chemical purity, yielding a colorless product.[8] While not specifically documented for separating deuterated analogs, it may be a viable option for removing non-volatile impurities before attempting separation of the isotopologues.
Experimental Protocol: Steam Distillation
-
Apparatus Setup: Assemble a steam distillation apparatus.
-
Procedure:
-
Place the crude 5-bromoindole mixture in the distillation flask with water.
-
Introduce steam into the flask to co-distill the 5-bromoindole with water.[8]
-
Collect the distillate, which will contain the purified 5-bromoindole and water.
-
-
Isolation: The 5-bromoindole can be isolated from the distillate by either cooling to induce crystallization or by extraction with an organic solvent followed by concentration.[8]
Conclusion
The separation of unreacted 5-bromoindole from its deuterated product is a non-trivial purification challenge that requires careful optimization of chromatographic conditions. While traditional methods like recrystallization and standard column chromatography may offer some enrichment, preparative HPLC is the most robust technique for achieving high isotopic purity. By following the detailed protocols and troubleshooting guides provided, researchers can successfully isolate high-purity deuterated 5-bromoindole for their downstream applications in drug discovery and development.
References
- CN103387530A - 5-bromoindole preparation method - Google P
-
Synthesis of 5-Bromo Indole Compounds | PDF | Sodium Hydroxide | Filtration - Scribd. [Link]
- CN102558017A - Method for preparing 5-bromoindole - Google P
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - MDPI. [Link]
-
106432040 Environment-friendly synthesis method for medicine intermediate 5-bromoindole - WIPO Patentscope. [Link]
-
A Practical Synthesis of 2-Substituted 5-Bromoindoles - ResearchGate. [Link]
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC. [Link]
-
Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC - NIH. [Link]
-
Column chromatography - UVic. [Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. [Link]
-
Synthesis of 5-Bromo Indole - designer-drug .com. [Link]
-
How to run column chromatography. [Link]
-
Deuterated - Solvents, Reagents& Accessories - Chromservis. [Link]
-
Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy - ANU Open Research. [Link]
-
N-Boc-5-bromoindole | C13H14BrNO2 | CID 2728482 - PubChem - NIH. [Link]
-
Isolation by Preparative HPLC - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromoindole | 10075-50-0 [chemicalbook.com]
- 4. 5-Bromoindole | 10075-50-0 | Benchchem [benchchem.com]
- 5. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
Technical Support Center: Stability of 5-bromo-1-((2)H3)methyl-1H-indole
Executive Summary
5-bromo-1-((2)H3)methyl-1H-indole is a specialized isotopologue often used as an internal standard in mass spectrometry or as a tracer in metabolic studies. While the
This guide deconstructs the stability risks into three distinct modules: Isotopic Integrity , Photochemical Stability , and Acid Sensitivity .
Module 1: Isotopic Integrity (The Group)
The Core Question: Will the Deuterium Exchange?
Short Answer: No, not under standard chemical conditions.
Technical Explanation: The deuterium atoms are located on the
Risk Factor: Biological, not Chemical. While chemically stable, this methyl group is a prime target for Cytochrome P450 enzymes (specifically demethylases) in biological matrices. If your solvent system includes liver microsomes or hepatocytes, metabolic dealkylation will occur.
Protocol: Verifying Isotopic Purity via NMR
If you suspect isotopic scrambling (e.g., observing
-
Solvent: Dissolve 1 mg in
(Avoid to prevent confusion with solvent peaks). -
Acquisition: Run a standard
-NMR. -
Analysis:
-
Check Region 3.7 - 3.9 ppm: This is the standard shift for
. -
Result: You should see no signal (silent).
-
Troubleshooting: If a singlet appears here, you have protonated impurity (
), indicating either incomplete synthesis or metabolic exchange.
-
Module 2: Photochemical Stability (The Bromine Substituent)
The Critical Risk: Photodebromination
Severity: High Context: Protic solvents (Methanol, Ethanol) + Light.
Aryl bromides, particularly electron-rich ones like indoles, are susceptible to homolytic cleavage of the C-Br bond upon UV exposure. In protic solvents, this radical mechanism leads to hydro-debromination (replacement of Br with H), effectively destroying your specific compound.
Mechanism: Radical Scavenging in Methanol
When 5-bromoindole absorbs UV light, it forms a radical pair. Methanol acts as a hydrogen donor, quenching the indole radical to form 1-((2)H3)methyl-1H-indole (mass shift: -78/80 Da).
Figure 1: Mechanism of UV-induced debromination in protic solvents.
Handling Protocol
-
Storage: Amber glass vials are mandatory.
-
Experimental: If performing LC-MS, ensure the autosampler is darkened.
-
Solvent Choice: If possible, use Acetonitrile (ACN) instead of Methanol for stock solutions, as ACN is a poorer hydrogen atom donor than MeOH.
Module 3: Acid Sensitivity (The Indole Core)
The Risk: C3-Protonation and Exchange
While the
-
Result: Scrambling of the ring protons (not the methyl label).
-
Impact on MS: Your parent mass will increase (
) if using deuterated solvents, or remain same in non-deuterated acid, but the chemical structure is transiently disrupted.
Solvent Compatibility Table
| Solvent System | Stability Rating | Primary Risk | Recommendation |
| Water (Neutral) | Excellent | Low solubility | Use for short-term assays only. |
| Methanol/Ethanol | Good | Photolysis | Protect from light. Best for stock solutions. |
| 0.1% Formic Acid/Water | Moderate | C3-Protonation | Keep at 4°C. Analyze immediately. |
| Strong Acid (HCl/TFA) | Poor | Polymerization | Avoid. Indoles dimerize in strong acid. |
| DMSO (Aprotic) | Excellent | None | Preferred for long-term storage (-20°C). |
Troubleshooting & FAQs
Q1: I see a peak at M-80 in my Mass Spec. Did my compound degrade?
Diagnosis: Yes, this is Debromination .
-
Cause: Exposure to ambient light while in methanol or water.
-
Solution: Check if the sample was left in a clear vial on the bench. Re-synthesize or purchase fresh standard, and strictly use amber glassware.
Q2: My NMR shows the N-methyl peak is a singlet, but the integration is lower than 3H. Why?
Diagnosis: This is likely Relaxation Delay artifact, not degradation.
-
Explanation: Methyl groups on heteroatoms often have different T1 relaxation times.
-
Test: Increase your NMR relaxation delay (
) to 5-10 seconds. If the integration returns to 3H, the compound is stable. If it remains low, check for line broadening which might indicate paramagnetic impurities (radical degradation products).
Q3: Can I use this compound in acidic mobile phases (0.1% Formic Acid)?
Answer: Yes, but with caveats.
-
Nuance: Indoles are weak bases. In 0.1% formic acid, they are stable on the timescale of an LC run (minutes). However, do not store the compound in acidic solution for days, as this promotes dimerization (acid-catalyzed polymerization) and slow ring proton exchange.
Q4: The solution turned pink/red. What happened?
Diagnosis: Oxidative Polymerization.
-
Mechanism: Indoles are electron-rich and easily oxidized by air, especially in the presence of light or trace metals. The red color indicates the formation of dimeric/trimeric species (indoxyl-like chromophores).
-
Action: Discard the sample. It cannot be purified. Ensure future stock solutions are degassed (sparged with Nitrogen/Argon) before storage.
References
-
Indole Reactivity & H/D Exchange
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming C3 nucleophilicity and acid sensitivity).
- Specific Mechanism: Wisner, J. A., et al. "Hydrogen-Deuterium Exchange in Indoles." Journal of Organic Chemistry.
-
Link:
-
Photodebromination of Bromoindoles
-
Source: BenchChem Technical Support.[1] "Preventing Debromination of 5-Bromoindole."
- Key Finding: Radical mechanism in protic solvents leads to H-abstraction.
-
Link:
-
-
N-Methyl Group Stability
-
Acid-Catalyzed Polymerization
- Source: Rempp, P., & Merrill, E. W. "Polymer Synthesis."
- Context: Cationic polymerization of electron-rich heterocycles in strong acid.
-
Link:
Sources
troubleshooting unexpected mass shifts in deuterated indole analysis
Topic: Troubleshooting Unexpected Mass Shifts
Welcome. I am Dr. Aris Thorne, Senior Application Scientist.
If you are observing unexpected mass shifts—specifically the loss of deuterium labels or retention time misalignments—during the LC-MS analysis of deuterated indoles, you are likely encountering one of two distinct physical phenomena: Acid-Catalyzed Hydrogen-Deuterium Exchange (HDX) or Deuterium Isotope Effects (DIE) .
Indoles are uniquely susceptible to these issues due to the high electron density at the C-3 position and the labile nature of the N-1 proton. This guide moves beyond basic troubleshooting to address the mechanistic root causes of these anomalies.
Part 1: Diagnostic Workflow
Before modifying your method, determine if your "mass shift" is a chemical loss of the isotope or a chromatographic artifact.
Figure 1: Diagnostic decision tree for isolating the cause of mass spectral anomalies in deuterated indoles.
Part 2: The "Disappearing" Label (Chemical Back-Exchange)
The Issue: Your Internal Standard (IS) mass decreases by units of 1 Da over time (e.g., d5 becomes d4, then d3).
The Mechanism: Indole is an electron-rich heterocycle. The C-3 position is highly nucleophilic (enamine-like reactivity). In the presence of protic solvents (methanol, water) and trace acid (formic acid, TFA), deuterium located at C-3 or N-1 will exchange with solvent protons [1].
-
Position N-1 (N-D): Extremely labile. Exchanges almost instantly in protic solvents.
-
Position C-3: Susceptible to acid-catalyzed electrophilic substitution.[1]
-
Benzene Ring (C4-C7): Generally stable under standard LC-MS conditions.
Figure 2: Mechanism of Acid-Catalyzed H/D Exchange at the Indole C-3 position.
Q: I bought a "d5-indole." Why is it losing mass? A: Check the label distribution. Many "d5" standards are labeled on the benzene ring (stable) plus the C-3 or N-1 positions to achieve the +5 count. If your synthesis placed deuteriums at C-3, they will scramble in acidic mobile phases (0.1% Formic Acid).
Corrective Action:
-
Switch Standards: Use standards deuterated only on the benzene ring (positions 4, 5, 6, 7) or the C-2 position (more stable than C-3).
-
Neutralize: If you must use C-3 labeled indoles, process samples in aprotic solvents (Acetonitrile) and avoid acidic mobile phase modifiers until the moment of injection, though on-column exchange is still possible [2].
Part 3: The "Moving" Peak (Chromatographic Isotope Effect)
The Issue: The deuterated IS elutes at a different retention time (RT) than the native analyte, causing it to fall outside the expected integration window or fail to compensate for matrix effects.
The Mechanism: Deuterium (D) is heavier than Hydrogen (H), but C-D bonds are shorter and have lower molar volume and polarizability. In Reversed-Phase Liquid Chromatography (RPLC), this results in weaker hydrophobic interactions with the stationary phase (C18). Consequently, deuterated indoles typically elute earlier than their non-deuterated analogs [3, 4].
Quantitative Impact:
| Compound Pair | Column Type | Mobile Phase | Typical RT Shift (ΔRT) |
| Indole / Indole-d5 | C18 RPLC | H2O/MeOH | -0.05 to -0.20 min |
| Indole / Indole-d5 | HILIC | ACN/H2O | Negligible / Slight + |
| Indole / 13C-Indole | C18 RPLC | H2O/MeOH | 0.00 min (Co-elutes) |
Q: My software isn't picking up the IS peak. A: The shift is likely pushing the IS peak out of the "Expected RT ± Window" setting. Because the shift is physical, not an error, you must adjust your processing method.
Corrective Action:
-
Widen RT Windows: Increase your identification window (e.g., from ±0.1 min to ±0.3 min).
-
Use Relative RT: Configure your software (e.g., Skyline, MassHunter) to identify the IS based on a relative retention time offset, rather than forcing it to match the analyte exactly [5].
-
Gold Standard: If the matrix effect is severe and exact co-elution is required, switch to 13C or 15N labeled standards . These isotopes do not alter the bond length significantly and ensure perfect co-elution [6].
Part 4: Experimental Protocols
Protocol A: Stability & Back-Exchange Assessment
Use this to confirm if your mass shift is chemical (loss of D).
-
Preparation: Prepare a 1 µM solution of your Deuterated Indole IS in your starting mobile phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).
-
Incubation: Place the vial in the autosampler at ambient temperature.
-
Data Acquisition: Inject the sample every 30 minutes for 12 hours.
-
Analysis: Plot the isotopic distribution over time.
-
Pass: The ratio of M+n (target mass) to M+(n-1) remains constant.
-
Fail: The M+n signal decays while M+(n-1) increases (exponential decay curve).
-
Protocol B: Retention Time Alignment
Use this to correct integration errors caused by isotope effects.
-
Mix: Prepare a mixture containing both the Native Analyte and the Deuterated IS at equimolar concentrations.
-
Run: Inject using your standard gradient method.
-
Measure: Calculate the Peak Resolution (
) and the exact ( ). -
Configuration:
-
If
min, define the IS as a separate "Analyte" in your processing method with its own specific RT, rather than linking it strictly as a "Reference" that must co-elute. -
Ensure the integration window covers
(peak width).
-
References
-
Zhang, W. et al. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins via Acid-Catalyzed Hydrogen–Deuterium Exchange. ACS Omega. Link
-
Kanska, M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Molecules. Link
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link
-
Chromatography Forum. (2017). Discussion on Deuterium Isotope Effects on Retention Time. Link
-
MacCoss Lab. (2021). Retention Time shifts using deuterated internal standards in Skyline. Link
-
Element Lab Solutions. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Isotopic Purity Analysis of 5-Bromo-1-(methyl-d3)indole by ESI-HRMS
For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is not merely a procedural step but a cornerstone of reliable pharmacokinetic, metabolic, and mechanistic studies. The incorporation of stable isotopes, such as deuterium (²H or D), into a drug candidate—a strategy known as "metabolic stabilization" or "kinetic isotope effect"—can significantly alter its metabolic profile. Consequently, verifying the exact isotopic composition and purity of these labeled molecules is of paramount importance.
This guide provides an in-depth, objective comparison of Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) for the isotopic purity analysis of 5-bromo-1-(methyl-d3)indole, a deuterated analog of a common synthetic building block. We will explore the causality behind experimental choices, present validated protocols, and compare the performance of ESI-HRMS against alternative analytical techniques.
The Principle: Why ESI-HRMS is a Superior Choice for Isotopic Purity
Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule during its transition from a liquid solution to a gaseous ion.[1][2] This is crucial for isotopic analysis as it prevents fragmentation that could complicate the interpretation of the isotopic distribution.[3] The molecule of interest, 5-bromo-1-(methyl-d3)indole, is ionized, typically through protonation, to form the [M+H]⁺ ion.[4]
The "High Resolution" aspect of ESI-HRMS, often achieved with analyzers like Orbitrap or Time-of-Flight (TOF), is what enables the precise differentiation of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[5][6] The mass difference between a hydrogen (¹H) and a deuterium (²H) atom is approximately 1.0063 Da. High-resolution instruments can easily resolve the mass differences between the desired d3-isotopologue and its less-deuterated counterparts (d2, d1, and the unlabeled d0).[7] This level of precision is essential for accurate quantification of isotopic purity.[8]
Experimental Workflow: A Self-Validating Protocol
A robust analytical method is a self-validating one. This protocol incorporates system suitability checks and best practices to ensure data integrity.
Caption: Workflow for Isotopic Purity Analysis by ESI-HRMS.
Step-by-Step Methodology
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid signal suppression and instrument contamination.[9] Using high-purity, volatile solvents like methanol and acetonitrile is essential for efficient electrospray.[2] The addition of formic acid promotes protonation in positive ion mode, enhancing the signal for the target analyte.[10]
-
Protocol:
-
Prepare a stock solution of 5-bromo-1-(methyl-d3)indole at a concentration of 1 mg/mL in LC-MS grade methanol.
-
Prepare a corresponding stock solution of a non-deuterated standard, 5-bromo-1-methylindole.
-
Create a working solution by diluting 10 µL of the stock solution into 1 mL of a suitable solvent mixture, such as 50:50 methanol/water with 0.1% formic acid, to a final concentration of approximately 10 µg/mL.[9]
-
Filter the solution if any particulates are visible to prevent clogging of the LC system or ESI needle.[9]
-
2. Instrument Setup and Data Acquisition (ESI-HRMS):
-
Rationale: High resolution (>70,000 FWHM) is selected to ensure baseline separation of the isotopologue peaks from each other and from potential isobaric interferences.[5][7] Positive ion mode is chosen because the indole nitrogen is readily protonated.[2] Instrument calibration prior to analysis is mandatory to ensure high mass accuracy.[5]
-
Protocol:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines to achieve a mass accuracy of < 5 ppm.
-
Set up the ESI source in positive ion mode with optimized parameters (e.g., spray voltage ~3.5-4.5 kV, capillary temperature ~280°C).[11]
-
Configure the mass analyzer to acquire data in a full scan mode over a narrow mass range (e.g., m/z 200-250) to maximize the number of data points across each peak.
-
Set the resolving power to at least 70,000 FWHM.
-
Infuse the sample solution directly or via an LC system. An optional UHPLC step can be used to separate the analyte from any non-isotopic impurities.[5]
-
3. Data Analysis and Purity Calculation:
-
Rationale: The isotopic purity is determined by the relative abundance of the target d3-isotopologue compared to the sum of all relevant isotopologues (d0, d1, d2, d3). It is crucial to correct for the natural isotopic abundance of other elements in the molecule (¹³C, ¹⁵N, ⁸¹Br), as these also contribute to peaks at M+1 and M+2, which could otherwise be mistaken for d1 or d2 species.[6][8]
-
Protocol:
-
Using the instrument's software, identify the mass spectrum corresponding to the analyte.
-
Extract the ion signals for the monoisotopic masses of the protonated unlabeled (d0), d1, d2, and d3 species.
-
Integrate the peak areas for each of these isotopologues.
-
Apply a correction algorithm or use specialized software to subtract the contribution of natural isotopes (e.g., ¹³C) from the observed peak intensities.
-
Calculate the isotopic purity using the corrected peak areas: Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100
-
Data Presentation and Interpretation
The data obtained from ESI-HRMS analysis allows for a clear and quantitative assessment of isotopic purity.
Table 1: Theoretical and Experimental Mass Data for Isotopologues of 5-bromo-1-(methyl-d3)indole
| Isotopologue | Formula | Theoretical m/z ([M+H]⁺) | Observed m/z | Mass Error (ppm) |
| d0 (unlabeled) | C₉H₉Br¹⁴N | 226.0024 | 226.0021 | -1.3 |
| d1 | C₉H₈DBr¹⁴N | 227.0087 | 227.0084 | -1.3 |
| d2 | C₉H₇D₂BrN | 228.0150 | 228.0146 | -1.8 |
| d3 (target) | C₉H₆D₃BrN | 229.0212 | 229.0208 | -1.7 |
Note: Theoretical masses are calculated for the most abundant isotopes (e.g., ⁷⁹Br, ¹²C, ¹⁴N).
Table 2: Example Isotopic Purity Calculation
| Isotopologue | Raw Peak Area | Corrected Peak Area* | Relative Abundance (%) |
| d0 | 15,200 | 14,850 | 0.30 |
| d1 | 48,600 | 47,500 | 0.95 |
| d2 | 255,100 | 249,500 | 4.99 |
| d3 | 4,790,500 | 4,688,150 | 93.76 |
| Total | 5,109,400 | 5,000,000 | 100.00 |
| Isotopic Purity (d3) | 93.76% |
*Corrected for natural isotopic abundance contributions.
Comparison with Alternative Methods: ESI-HRMS vs. NMR Spectroscopy
While ESI-HRMS is a powerful tool, it is essential to understand its performance relative to other common techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Strengths and Weaknesses of ESI-HRMS vs. NMR.
Table 3: Objective Comparison of Analytical Techniques
| Feature | ESI-HRMS | NMR Spectroscopy | Causality and Insight |
| Primary Measurement | Mass-to-charge ratio (m/z) of isotopologues | Nuclear spin resonance frequency | ESI-HRMS directly measures the mass difference, providing a clear distribution of d0, d1, d2, d3 species.[7] NMR infers purity by quantifying the absence of a proton signal (¹H NMR) or the presence of a deuterium signal (²H NMR) at a specific chemical site.[12] |
| Sensitivity | Very High (picomole to femtomole) | Low to Moderate (micromole to nanomole) | The ionization and detection efficiency of MS allows for analysis of much smaller sample quantities, a significant advantage when dealing with precious synthetic intermediates.[13] |
| Sample Consumption | Very Low (µL) | High (mg) | ESI-HRMS is a destructive technique, but the amount consumed is minimal. NMR is non-destructive, but requires a significantly larger amount of material to achieve an adequate signal-to-noise ratio.[14] |
| Analysis Time | Rapid (minutes per sample) | Slow (minutes to hours per sample) | Direct infusion ESI-HRMS provides near-instantaneous results. NMR experiments, especially for quantitative purposes (qNMR), require longer acquisition times to ensure signal relaxation and accurate integration.[14] |
| Positional Information | No | Yes | NMR excels at confirming the exact location of the deuterium label within the molecule's structure.[12] Standard ESI-HRMS only confirms the total number of deuterium atoms per molecule. Positional information can sometimes be inferred via MS/MS fragmentation studies.[7] |
| Quantification | Relative quantification based on ion intensity | Absolute quantification (qNMR with internal standard) | NMR is inherently quantitative as signal intensity is directly proportional to the number of nuclei.[14] MS quantification can be affected by variations in ionization efficiency between isotopologues, though this effect is often minimal for deuterated analogs. |
Conclusion and Best Practices
For the rapid and highly sensitive determination of isotopic purity and the distribution of isotopologues, ESI-HRMS is an outstanding analytical choice.[7] Its ability to directly measure the mass of each species provides unambiguous evidence of the deuteration level.
However, for a complete characterization, a complementary approach is often ideal. NMR spectroscopy should be used to confirm the precise location of the deuterium labels, while ESI-HRMS provides the quantitative distribution of the various isotopologues.[12] This dual-technique approach ensures the highest level of scientific rigor and provides a complete, validated data package for regulatory submissions and further research.
References
- ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS.
-
Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]
-
Hebb, T., et al. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry, 90(3), 2333-2341. [Link]
- An, Y., & Lio, D. S. (2017). Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS).
-
Mark-Wilm, M., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites, 9(10), 209. [Link]
- Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-193.
-
Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
Frontiers in Chemistry. (2020). UHPLC-(ESI)-HRMS and NMR-Based Metabolomics Approach to Access the Seasonality of Byrsonima intermedia and Serjania marginata From Brazilian Cerrado Flora Diversity. Frontiers in Chemistry, 8, 574. [Link]
-
ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
University of California, Davis. (n.d.). Isotope distributions. [Link]
-
ACS Publications. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. Analytical Chemistry. [Link]
-
ResearchGate. (2017). (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. [Link]
-
Corden Pharma. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
ResearchGate. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator and Mass Spec Plotter. [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds. [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
- Emwas, A. H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in Molecular Biology, 1277, 161-193.
-
SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]
-
Hollender, J., et al. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Molecules, 26(12), 3524. [Link]
-
Longdom Publishing. (2023, September 25). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]
Sources
- 1. Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS) - Oreate AI Blog [oreateai.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. longdom.org [longdom.org]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. almacgroup.com [almacgroup.com]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
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- 11. UHPLC-(ESI)-HRMS and NMR-Based Metabolomics Approach to Access the Seasonality of Byrsonima intermedia and Serjania marginata From Brazilian Cerrado Flora Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
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mass fragmentation pattern of 5-bromo-1-methylindole-d3 vs d0
An In-Depth Technical Guide to the Mass Fragmentation Patterns of 5-bromo-1-methylindole-d0 vs. 5-bromo-1-methylindole-d3
Introduction
In the realm of analytical chemistry and drug development, mass spectrometry (MS) stands as a cornerstone technique for molecular weight determination and structural elucidation. The fragmentation patterns generated, particularly under electron ionization (EI), offer a molecular fingerprint that is invaluable for identifying compounds and understanding their chemical makeup.[1][2] The strategic use of stable isotope labeling, most commonly with deuterium (²H or D), significantly enhances the power of MS analysis.[3] By replacing hydrogen atoms with deuterium, we introduce a specific mass shift in the molecule and its fragments, providing a powerful tool for tracking metabolic pathways, elucidating fragmentation mechanisms, and serving as superior internal standards for quantitative assays.[4][5]
This guide provides a comparative analysis of the electron ionization mass fragmentation patterns of 5-bromo-1-methylindole (d0) and its deuterated isotopologue, 5-bromo-1-methyl-d3-indole (d3). We will explore the expected fragmentation pathways, the influence of deuterium labeling on the resulting mass spectra, and the potential impact of the kinetic isotope effect (KIE) on fragment ion abundances.
Core Principles: Deuterium Labeling and the Kinetic Isotope Effect
Deuterated compounds are chemically identical to their non-deuterated counterparts, ensuring they exhibit nearly identical chromatographic behavior and ionization efficiency.[3][4] However, the increased mass of deuterium (approximately 1.006 Da heavier than protium) allows for clear differentiation in a mass spectrometer.
A key concept in comparing the fragmentation of deuterated and non-deuterated compounds is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.[6] Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond.[6][7] In mass spectrometry, this can manifest as a lower relative abundance for fragment ions whose formation depends on the cleavage of a C-D bond compared to the analogous C-H bond cleavage in the d0 compound.
Comparative Analysis of Fragmentation Patterns
The structures for 5-bromo-1-methylindole and its d3-analog are shown below. The deuterium labeling is specifically on the N-methyl group.
-
5-bromo-1-methylindole (d0): C₉H₈BrN, Molecular Weight ≈ 210.07 g/mol [8]
-
5-bromo-1-(methyl-d3)-1H-indole (d3): C₉H₅D₃BrN, Molecular Weight ≈ 213.09 g/mol [9]
Upon electron ionization, both molecules will generate a molecular ion (M⁺•) that can undergo various fragmentation pathways. The presence of bromine (with its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in a characteristic M⁺• and M+2 isotope pattern for all bromine-containing fragments.[10]
Key Fragmentation Pathways
The primary fragmentation of N-methylindoles often involves the N-methyl group and the indole ring structure.
-
Loss of a Hydrogen/Deuterium Radical ([M-1]⁺ / [M-2]⁺): A common fragmentation pathway for methylindoles is the loss of a hydrogen radical from the methyl group, followed by ring expansion to form a stable quinolinium-like cation.[11] For the d0 compound, this results in an [M-H]⁺ ion. For the d3 compound, this would involve the loss of a deuterium radical, forming an [M-D]⁺ ion. Due to the KIE, the relative abundance of the [M-D]⁺ peak may be lower than the [M-H]⁺ peak in the corresponding d0 spectrum.
-
Loss of a Methyl/Trideuteromethyl Radical ([M-15]⁺ / [M-18]⁺): The cleavage of the N-C bond results in the loss of a methyl radical (•CH₃, 15 Da) for the d0 compound and a trideuteromethyl radical (•CD₃, 18 Da) for the d3 compound. This fragmentation is highly diagnostic as it directly probes the labeled site.
-
Loss of Hydrogen Cyanide (HCN / DCN): Indole rings are known to fragment via the loss of HCN (27 Da).[12] In the d3-labeled compound, this could potentially involve the deuterium atoms, leading to a loss of DCN (28 Da), although this is less likely as it would require significant atomic rearrangement.
The table below summarizes the expected key ions for both compounds.
| Proposed Fragment Ion | m/z (d0) | m/z (d3) | Fragmentation Event |
| Molecular Ion [M]⁺• | 210/212 | 213/215 | Ionization of the parent molecule |
| [M-H/D]⁺ | 209/211 | 212/214 | Loss of •H from N-CH₃ / Loss of •D from N-CD₃ |
| [M-CH₃/CD₃]⁺ | 195/197 | 195/197 | Loss of methyl radical from N-position |
| [M-Br]⁺ | 131 | 134 | Loss of bromine radical |
| [M-H-HCN]⁺ / [M-D-DCN]⁺ | 182/184 | 184/186 | Subsequent loss of HCN/DCN |
Experimental Protocol: GC-MS Analysis
This section provides a generalized workflow for acquiring the mass spectra of 5-bromo-1-methylindole-d0 and -d3.
Sample Preparation
-
Accurately weigh approximately 1 mg of the reference standard (d0 or d3).
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-20 µg/mL for GC-MS analysis.
Instrument Setup (Gas Chromatography)
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Instrument Setup (Mass Spectrometry)
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).[13]
-
Ionization Energy: 70 eV.[10]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes.
Data Acquisition and Processing
-
Inject the prepared samples for both d0 and d3 compounds separately.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
-
Process the data using the instrument's software to identify the m/z values and relative abundances of the molecular ion and key fragment ions.
Visualization of Proposed Fragmentation Pathways
The following diagrams, generated using DOT language, illustrate the primary fragmentation pathways for both isotopologues.
Caption: Proposed EI fragmentation pathway for 5-bromo-1-methylindole (d0).
Caption: Proposed EI fragmentation pathway for 5-bromo-1-(methyl-d3)indole (d3).
Conclusion and Applications
The comparative analysis of the mass fragmentation patterns of 5-bromo-1-methylindole-d0 and its d3-labeled analog provides unequivocal structural confirmation. The predictable 3-dalton mass shift in the molecular ion and relevant fragments (e.g., [M-Br]⁺) validates the successful incorporation of the deuterium label. Furthermore, the loss of a •CD₃ radical (18 Da) from the d3 compound versus a •CH₃ radical (15 Da) from the d0 compound, both resulting in a fragment ion at m/z 195/197, serves as definitive proof of the label's position on the N-methyl group.
For researchers in drug development and metabolism studies, this comparison is critical. The d3-labeled compound is an ideal internal standard for quantitative LC-MS or GC-MS assays.[4][5] Its chemical and physical properties are nearly identical to the analyte (d0), ensuring it co-elutes chromatographically and experiences similar matrix effects, yet it is easily distinguished by mass. This allows for highly accurate and precise quantification by correcting for variations in sample extraction, injection volume, and instrument response. Understanding these fragmentation patterns is the first step in developing robust bioanalytical methods essential for modern pharmaceutical research.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). Google Cloud.
- Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. (2025). BenchChem.
- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.
- Deuterated Standards for LC-MS Analysis. (2025, November 8).
- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- A Comparative Guide to Kinetic Isotope Effects in Deuter
- Landvatter, S. W., & Tyburski, R. Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Sigma-Aldrich.
- Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. (2024, January 16).
- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020, July 15). PubMed.
- Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC.
- Hydrogen–Deuterium Exchange Mass Spectrometry. (2020, November 16). Spectroscopy Online.
- (PDF) Study of Mass Spectra of Some Indole Derivatives.
- Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023, November 3). Preprints.org.
- Kinetic isotope effect. Wikipedia.
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5).
- Spectroscopic Profile of 5-Bromoindole: A Technical Guide. BenchChem.
- Formation of the(M −1) + Ions of Methylindoles in. (2012, September 4). SciSpace.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- 5-Bromo-1-methyl-1H-indole. PubChem.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- 5-bromo-1-(methyl-d3)-1H-indole. CLEARSYNTH.
- Interpretation of mass spectra. University of Arizona.
- 5-Bromo-1-(methyl-d3)indole. AA Blocks.
- 5-Bromo-3-methyl-1H-indole. PubChem.
- Fragmentation Patterns in Mass Spectra. (2023, August 29). Chemistry LibreTexts.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. Arkivoc.
- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. JYlcDM7HesF2knn8Cb0WfKNznIJU_tDg3M=)
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
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- 10. benchchem.com [benchchem.com]
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Distinguishing Isotopic Impurities in Deuterated 5-Bromoindole: A Comparative Technical Guide
Topic: Distinguishing Isotopic Impurities in Deuterated 5-Bromoindole Samples Content Type: Publish Comparison Guide
Executive Summary
In the development of deuterated pharmaceuticals and metabolic tracers, 5-bromoindole serves as a critical scaffold due to its halogen handle for cross-coupling and its metabolic relevance. However, the synthesis of deuterated 5-bromoindole (e.g., 5-bromoindole-2,3-
Distinguishing these impurities is complicated by the Bromine Isotope Masking Effect , where the natural abundance of
Part 1: The Analytical Challenge
The "Bromine Mask" in Mass Spectrometry
Unlike standard organic molecules where the M+1 peak is purely isotopic (
- Br Isotopologue: ~50.7% abundance.
- Br Isotopologue: ~49.3% abundance (Mass +2 Da).
The Conflict: In a deuterated sample, a
Regio-Specificity of Indole Exchange
Deuteration of 5-bromoindole typically occurs via electrophilic aromatic substitution.
-
C3 Position (
ppm): Most reactive; kinetically favored. -
C2 Position (
ppm): Thermodynamically favored; requires higher temperatures or metal catalysis. -
Benzene Ring (C4, C6, C7): Inert under standard acid/base exchange conditions.
Implication: A sample labeled as "5-bromoindole-
Part 2: Comparative Analysis of Methods
Method A: Quantitative Proton NMR (qH-NMR)
The Gold Standard for Site-Specific Purity
qH-NMR does not measure deuterium directly; it measures the absence of protons (residual signals). By adding an internal standard (IS), one can quantify the exact % incorporation at specific sites (C2 vs C3).
-
Mechanism: Integration of residual proton signals against a calibrated IS (e.g., Maleic Acid or TCNB).
-
Key Advantage: Differentiates regio-isomers (e.g., residual signal at 6.47 ppm proves incomplete C3 deuteration).
-
Limitation: Lower sensitivity (requires mg-scale sample); cannot easily detect
species in a >99% deuterated bulk without massive signal averaging.
Method B: High-Resolution Mass Spectrometry (HRMS)
The Gold Standard for Bulk Isotopic Distribution
HRMS (e.g., Orbitrap or Q-TOF) resolves the "Bromine Mask" by detecting the mass defect.
-
Mass Defect Math:
-
Mass difference between
Br and Br 1.99795 Da. -
Mass difference of two Deuteriums (
H - H) 2.01410 Da. - 16 mDa.
-
-
Capability: A resolving power >60,000 (FWHM) can separate the
- Br peak from the - Br impurity.
Method C: LC-MS with Chromatographic Deuterium Effect (CDE)
The Emerging Method for Trace Impurity Profiling
Deuterium is more lipophilic and has a smaller molar volume than hydrogen. In Reversed-Phase LC (RPLC), deuterated isotopologues often elute earlier than their protio counterparts.
-
Observation: A "pure" peak in UV may show a leading edge enriched with
and a tail enriched with . -
Application: Best for isolating ultra-pure fractions for metabolic studies.
Part 3: Data Presentation & Decision Logic
Table 1: Comparative Performance Matrix
| Feature | qH-NMR | HRMS (Orbitrap/Q-TOF) | LC-MS (CDE) |
| Primary Output | Site-specific % D incorporation | Total Mass Isotopologue Distribution | Separation of Isotopologues |
| Regio-Specificity | High (Distinguishes C2 vs C3) | Low (Requires MS/MS fragmentation) | Low (Unless isomers separate) |
| Sensitivity | Low (>1 mg required) | High (ng scale) | High (ng scale) |
| Bromine Handling | Irrelevant (Br is silent in | Critical (Must resolve 16 mDa defect) | Moderate (Separates by polarity) |
| Destructive? | No | Yes | Yes |
| Best For... | Validating synthesis mechanism | QC of final product batches | Purifying trace impurities |
Visual Workflow: Purity Assessment Logic
Caption: Figure 1. Decision tree for characterizing deuterated 5-bromoindole. The workflow prioritizes NMR for structural confirmation before assessing bulk isotopic purity via MS.
Part 4: Detailed Experimental Protocols
Protocol 1: qH-NMR for Residual Proton Quantification
Objective: Determine the exact % deuteration at C2 and C3 positions.
Reagents: 99.9%
-
Sample Prep: Dissolve 10 mg of 5-bromoindole sample and 5 mg of IS (weighed to 0.01 mg precision) in 0.6 mL
. -
Acquisition:
-
Instrument: 400 MHz or higher (600 MHz preferred for baseline separation).
-
Relaxation Delay (
): Set to (typically >30s) to ensure full relaxation for quantitative integration. -
Scans: 64 scans minimum.
-
-
Analysis:
-
Phase and baseline correct manually.
-
Integrate the IS peak (set to defined proton count).
-
Integrate the residual regions for 5-bromoindole:
-
-
Calculation:
Protocol 2: HRMS Deconvolution of Bromine Isotopes
Objective: Distinguish
-
Instrument: Orbitrap or Q-TOF (Resolution > 60,000).
-
Ionization: ESI Positive Mode (or APCI if solubility is poor).
-
Data Analysis:
-
Extract the ion chromatogram for the molecular ion cluster (
195–205). -
Check 1 (The "Twin" Peaks): In a pure
sample, peaks at 194.97 ( Br) and 196.97 ( Br) are roughly equal height. -
Check 2 (The Deuterium Shift): In a pure
sample, the cluster shifts to 196.98 ( - Br) and 198.98 ( - Br). -
Impurity Flag: If the peak at ~197 is significantly taller than the peak at ~199, you have contamination. The
- Br is overlapping with residual - Br. -
Resolution Test: Zoom into the 197 peak. If resolution allows, look for the doublet split by ~16 mDa.
-
References
-
Atzrodt, J., et al. (2016). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition. Link
- Cited for: Mechanisms of acid-catalyzed exchange
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Cited for: qNMR protocols and relaxation delay requirements.[2]
-
-
Turowski, M., et al. (2003). "Deuterium Isotope Effects on Hydrophobicity and Chromatographic Retention." Analytical Chemistry. Link
- Cited for: The Chromatographic Deuterium Effect (CDE) in LC-MS.
-
BenchChem. (2025).[1][2] "Spectroscopic Profile of 5-Bromoindole: A Technical Guide." BenchChem Technical Library. Link
-
Cited for: Specific NMR chemical shifts of 5-bromoindole (H3 at 6.47 ppm, H2 at 7.19 ppm).[1]
-
-
Karnes, H.T., et al. (2005). "Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations." Journal of Chromatographic Science. Link
- Cited for: Matrix effects and separ
Sources
Verifying Regioselectivity: A Comparative Guide to NMR Analysis of Deuterated 5-Bromo-1-Methylindole
Executive Summary
For researchers synthesizing deuterium-labeled indole derivatives, specifically 5-bromo-1-methylindole , verifying the exact position of the label is critical. While Mass Spectrometry (MS) confirms incorporation (how many deuteriums), it fails to identify regioselectivity (where they are).
This guide compares the three primary Nuclear Magnetic Resonance (NMR) methodologies for structural verification.
-
Method A (
H NMR): The standard "disappearance" method. Fast, but relies on spectral resolution. -
Method B (
H NMR): The "direct observation" method. Definitive, but requires specific probe capabilities. -
Method C (
C NMR): The "isotope shift" method.[1] The ultimate structural validator for ambiguous cases.
Section 1: The Structural Challenge
In 5-bromo-1-methylindole, the bromine at C5 and the methyl group at N1 create a specific electronic environment. When attempting to deuterate this scaffold (e.g., via acid-catalyzed exchange at C3 or metal-catalyzed activation at C2), "label scrambling" is a common risk.
The Analyst's Goal: Distinguish between the five possible proton environments (H2, H3, H4, H6, H7) to confirm the label is exactly where intended.
The "Fingerprint" of 5-Bromo-1-Methylindole
Before assessing deuteration, one must master the coupling constants (
| Position | Proton Type | Multiplicity | Coupling ( | Diagnostic Feature |
| H2 | Pyrrole | s or d | Deshielded singlet-like peak (~7.1 ppm). | |
| H3 | Pyrrole | d | Most upfield aromatic signal (~6.4 ppm). | |
| H4 | Benzenoid | d | Critical: No ortho neighbors (blocked by Br and Bridge). Shows only meta coupling to H6. | |
| H6 | Benzenoid | dd | Distinctive doublet of doublets. | |
| H7 | Benzenoid | d | Large ortho coupling to H6. |
Technical Insight: The distinction between H4 and H7 is the most common point of failure. H4 is a meta-coupled doublet (sharp, narrow splitting), while H7 is an ortho-coupled doublet (wide splitting).
Section 2: Comparative Methodology
Method A: Quantitative H NMR (The Disappearance Method)
This is the primary workflow for 90% of verification cases. It relies on the fact that Deuterium (
Mechanism: If C3 is deuterated, the signal at ~6.4 ppm disappears. Pros: Fast; requires standard equipment; high sensitivity. Cons: If signals overlap (common in complex indoles), quantification becomes impossible.
Experimental Protocol
-
Sample Prep: Dissolve ~5-10 mg of labeled compound in 600 µL DMSO-
or CDCl .-
Note: DMSO-
is preferred for indoles to prevent signal broadening of labile protons (though N-Me removes the NH issue, DMSO often separates aromatic peaks better).
-
-
Acquisition: Run a standard 1H scan (16-32 scans).
-
Crucial: Set relaxation delay (
) to seconds to ensure full relaxation for accurate integration (qNMR standards).
-
-
Processing:
-
Calibrate the N-Methyl singlet (3H) to an integral of 3.00.
-
Integrate all aromatic regions.
-
-
Calculation:
Method B: H NMR (The Direct Observation Method)
When the
Mechanism: Direct detection of the deuterium nucleus.[2] Pros: Zero background (natural abundance of D is 0.015%); peaks are singlets (no H-D coupling observed usually due to line broadening). Cons: Low sensitivity (requires high concentration); broad lines; requires a probe tunable to the deuterium frequency (often the lock channel).
Method C: C NMR with Isotope Shifts (The Structural Validator)
This is the "Gold Standard" for publication-quality proof of structure.
Mechanism: Carbon atoms attached directly to deuterium (C-D) exhibit distinct spectral changes compared to C-H:
-
Triplet Splitting: C-D couples (
Hz), turning the carbon singlet into a 1:1:1 triplet. -
Isotope Shift: The C-D signal shifts upfield (lower ppm) by ~0.3–0.5 ppm (the
-effect).
Protocol:
-
Acquire a proton-decoupled
C spectrum with high scan count (e.g., 512-1024 scans) due to the lack of NOE enhancement on quaternary/deuterated carbons. -
Look for the disappearance of a specific C-H singlet and the appearance of a small triplet slightly upfield.
Section 3: Decision Matrix & Workflow
The following diagram outlines the logical flow for verifying the position of the label.
Caption: Logical workflow for verifying deuterium position. Primary screening uses 1H NMR; advanced verification utilizes 13C isotope shifts or direct 2H detection.
Section 4: Data Interpretation Guide
Use this table to interpret the specific changes seen in the 1H NMR spectrum of 5-bromo-1-methylindole upon deuteration.
| Target Label Position | Expected | Verification Check |
| C2-D | Disappearance of singlet/doublet at ~7.1 ppm. | H3 doublet simplifies to a singlet (loss of |
| C3-D | Disappearance of doublet at ~6.4 ppm. | H2 signal simplifies (loss of |
| C4-D | Disappearance of narrow doublet ( | H6 signal simplifies from dd to d (loss of meta coupling). |
| C6-D | Disappearance of doublet of doublets at ~7.3 ppm. | H4 becomes a singlet; H7 doublet broadens or sharpens. |
| C7-D | Disappearance of wide doublet ( | H6 simplifies from dd to d (loss of ortho coupling). |
Troubleshooting: Common Pitfalls
-
Incomplete Exchange: If the integral is 0.3 instead of 0.0, the deuteration is only 70%. This is common in acid-catalyzed exchanges.
-
Solvent Effects: If using CDCl
, trace acid in the solvent can cause "back-exchange" of D to H at the C3 position. Recommendation: Filter CDCl through basic alumina or use DMSO- for stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 285757, 5-Bromo-1-methyl-1H-indole. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants and chemical shift theory).
-
Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Royal Society of Chemistry. Regioselective C5-H direct iodination of indoles (Context on Indole Functionalization).[3] Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-bromo-1-((2)H3)methyl-1H-indole
This guide provides essential, step-by-step procedures for the proper disposal of 5-bromo-1-((2)H3)methyl-1H-indole, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a deuterated analogue of a halogenated indole derivative, this compound requires careful handling and a well-defined waste management strategy. This document synthesizes technical data from safety data sheets (SDS) of structurally similar compounds and established regulatory standards to provide a reliable operational plan for researchers, scientists, and drug development professionals.
The core principle of chemical waste management is that the generator of the waste is responsible for its safe and compliant disposal. This guide is designed to empower you with the knowledge to fulfill this responsibility effectively. While specific safety data for 5-bromo-1-((2)H3)methyl-1H-indole is not widely available, the protocols outlined here are based on the properties of its non-deuterated parent compound, 5-bromo-1-methylindole, and the broader class of halogenated organic compounds. The presence of deuterium does not significantly alter the chemical reactivity or toxicity for disposal purposes, but proper handling remains paramount to prevent isotopic dilution of valuable materials.[1]
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is crucial. Based on data for analogous compounds like 5-bromoindole, this substance should be treated with care.
Primary Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Eye Irritation: Can cause serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]
While some safety data sheets for the parent compound, 5-bromoindole, state that it does not meet the criteria for hazard classification under Regulation (EC) No 1272/2008, it is best practice to handle it as an irritant.[3][4] It is a brominated heterocyclic compound, and as with many halogenated organics, its combustion can produce hazardous byproducts like hydrogen bromide.
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Irritant | Causes skin irritation.[2] | Dermal contact |
| Eye Irritant | Causes serious eye irritation.[2] | Eye contact |
| Respiratory Irritant | May cause respiratory irritation.[2] | Inhalation |
| Environmental | Should not be released into the environment.[5] | Improper disposal |
Regulatory Compliance Overview
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators must determine if their waste is classified as hazardous, either because it is specifically "listed" or because it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[6]
As a halogenated organic compound, waste containing 5-bromo-1-((2)H3)methyl-1H-indole must be segregated into the halogenated organic waste stream .[7][8] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific standards for managing hazardous waste in these settings.[9]
Required Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound and its waste. The following table outlines the minimum requirements based on standard laboratory safety practices for hazardous chemicals.[2][5]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[2] |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes.[2] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of dust.[2] |
Step-by-Step Disposal Protocol
Follow this systematic procedure to ensure safe and compliant disposal of 5-bromo-1-((2)H3)methyl-1H-indole and materials contaminated with it.
Step 1: Waste Characterization and Segregation
This is the most critical step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Designate as Halogenated Waste: Due to the bromine atom, this compound is a halogenated organic. It must be collected in a designated "Halogenated Organic Waste" container.[7][8]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste.[7] Mixing non-halogenated solvents with even a small amount of halogenated waste requires the entire volume to be treated as more expensive halogenated waste.[8]
-
Check Incompatibilities: Ensure that other chemicals added to the same waste container are compatible. Avoid mixing with strong oxidizing agents, strong bases, or strong reducing agents.[5]
Step 2: Containerization
The integrity and labeling of the waste container are critical for safety and compliance.
-
Select an Appropriate Container: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene for solvents). The container must be in good condition with a secure, leak-proof screw cap.[10][11]
-
Label Correctly and Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[8][12]
-
Complete the Label: Clearly list all chemical constituents by their full name—do not use abbreviations or formulas.[8] Include the approximate percentages of each component. The label must also include the accumulation start date and the name of the responsible researcher or lab.
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated laboratory area.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9][12]
-
Keep Containers Closed: Waste containers must remain closed at all times except when actively adding waste. This prevents the release of vapors and protects against spills.[8][11]
-
Use Secondary Containment: Place the waste container in a secondary containment bin to contain any potential leaks or spills.
-
Monitor Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste) or accumulation time limits (often 12 months for academic labs under Subpart K).[9][12]
Step 4: Final Disposal
The ultimate disposal of the waste must be handled by trained professionals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.
-
Preferred Disposal Method: The recommended disposal method for this type of compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the organic molecule and captures hazardous combustion byproducts. Alternatively, a licensed professional waste disposal company will determine the appropriate disposal route.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 5-bromo-1-((2)H3)methyl-1H-indole.
Caption: Decision workflow for the disposal of 5-bromo-1-((2)H3)methyl-1H-indole.
Spill and Emergency Procedures
In the event of a small spill, follow these procedures:
-
Ensure Area is Ventilated: Work in a fume hood if possible.
-
Wear Appropriate PPE: At a minimum, wear gloves, safety goggles, and a lab coat.
-
Contain the Spill: Avoid creating dust.[2] Gently cover the solid material with an inert absorbent material.
-
Collect Material: Carefully sweep or scoop the material and absorbent into your designated halogenated waste container.[2]
-
Clean the Area: Decontaminate the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
By adhering to this comprehensive guide, you can ensure the safe handling and compliant disposal of 5-bromo-1-((2)H3)methyl-1H-indole, protecting yourself, your colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
